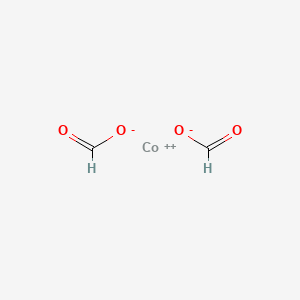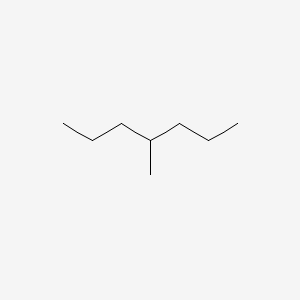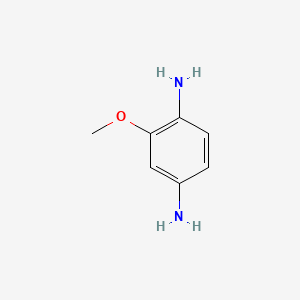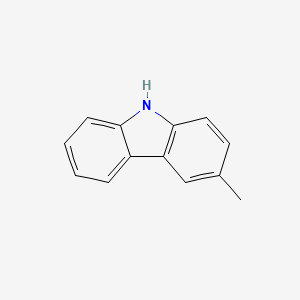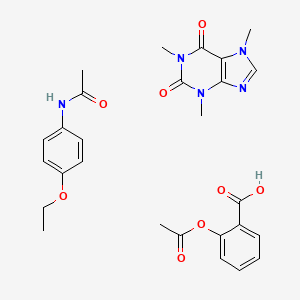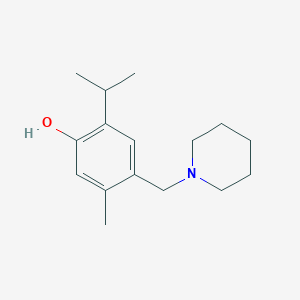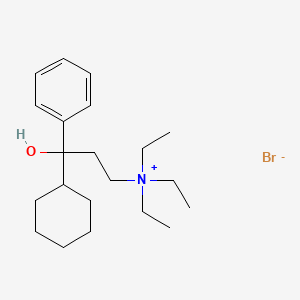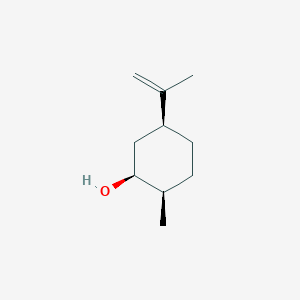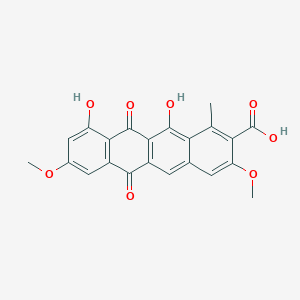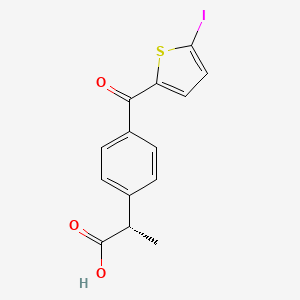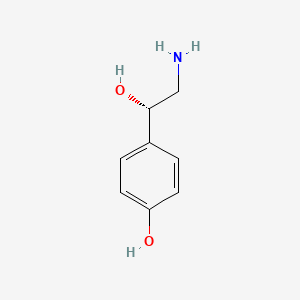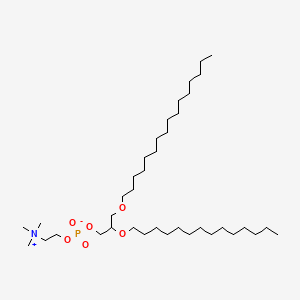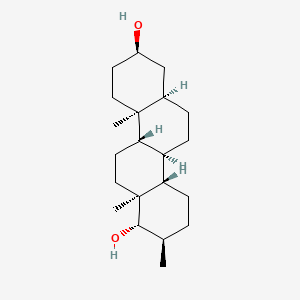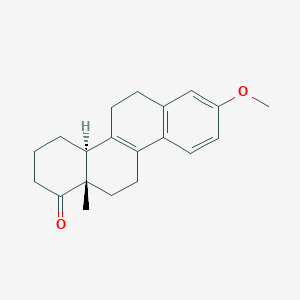
(4as,12as)-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydrochrysen-1(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4as,12as)-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydrochrysen-1(2h)-one is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4as,12as)-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydrochrysen-1(2h)-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions, methylation, and methoxylation under specific conditions. For example, the cyclization step might require the use of strong acids or bases as catalysts, while methylation and methoxylation could involve reagents such as methyl iodide and sodium methoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4as,12as)-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydrochrysen-1(2h)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (4as,12as)-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydrochrysen-1(2h)-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers might investigate its interactions with various biomolecules to understand its effects on biological systems.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. This might include its use as a lead compound for developing new drugs.
Industry
In industry, this compound could be used in the development of new materials with specific properties. For example, its unique structure might make it suitable for use in polymers or as a component in electronic devices.
Mechanism of Action
The mechanism of action of (4as,12as)-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydrochrysen-1(2h)-one depends on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(4as,12as)-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydrochrysen-1(2h)-one: Unique due to its specific functional groups and tetracyclic structure.
(4as,12as)-8-hydroxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydrochrysen-1(2h)-one: Similar structure but with a hydroxyl group instead of a methoxy group.
(4as,12as)-8-methoxy-12a-ethyl-3,4,4a,5,6,11,12,12a-octahydrochrysen-1(2h)-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its tetracyclic structure. This makes it distinct from other similar compounds and potentially gives it unique properties and applications.
Properties
CAS No. |
2384-20-5 |
|---|---|
Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(4aS,12aS)-8-methoxy-12a-methyl-2,3,4,4a,5,6,11,12-octahydrochrysen-1-one |
InChI |
InChI=1S/C20H24O2/c1-20-11-10-16-15-9-7-14(22-2)12-13(15)6-8-17(16)18(20)4-3-5-19(20)21/h7,9,12,18H,3-6,8,10-11H2,1-2H3/t18-,20-/m0/s1 |
InChI Key |
CDCUHRTZLOKMFC-ICSRJNTNSA-N |
SMILES |
CC12CCC3=C(C1CCCC2=O)CCC4=C3C=CC(=C4)OC |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CCCC2=O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3=C(C1CCCC2=O)CCC4=C3C=CC(=C4)OC |
Key on ui other cas no. |
2384-20-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


